
2-Methyl-1-(naphthalen-2-YL)propan-2-amine
Overview
Description
2-Methyl-1-(naphthalen-2-yl)propan-2-amine is an organic compound with the molecular formula C14H17N. It is a member of the naphthalene family, characterized by the presence of a naphthalene ring attached to a propanamine structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and isobutyraldehyde.
Formation of Intermediate: The naphthalene is first brominated to form 2-bromonaphthalene. This intermediate is then reacted with isobutyraldehyde in the presence of a base to form 2-(naphthalen-2-yl)propan-2-ol.
Amination: The alcohol group in 2-(naphthalen-2-yl)propan-2-ol is then converted to an amine group through a reductive amination process, using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of naphthalene are brominated to produce 2-bromonaphthalene.
Aldol Condensation: The brominated product undergoes aldol condensation with isobutyraldehyde.
Reductive Amination: The final step involves reductive amination using industrial-grade ammonia and a suitable reducing agent.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(naphthalen-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted amines and derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : 2-Methyl-1-(naphthalen-2-YL)propan-2-amine serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Chemical Reactions : It is used in various chemical reactions, including oxidation and substitution reactions, contributing to the development of new compounds.
2. Biology
- Biological Activity Studies : The compound has been studied for its potential antimicrobial and anticancer properties. Initial findings indicate that it may inhibit the growth of certain pathogens and exhibit cytotoxic effects on cancer cell lines.
3. Medicine
- Drug Development : Research indicates that this compound may play a role in developing pharmaceuticals aimed at treating neurological disorders by acting as a releasing agent for neurotransmitters such as serotonin, norepinephrine, and dopamine.
4. Industry
- Production of Specialty Chemicals : It is utilized in the production of specialty chemicals and serves as an intermediate for synthesizing dyes and pigments.
Case Studies
Several case studies have explored the biological effects and applications of this compound:
1. Neuropharmacological Study
- A study on animal models demonstrated that administration of this compound led to increased levels of serotonin and norepinephrine. This correlates with improved mood and decreased anxiety behaviors, suggesting its potential use in treating mood disorders.
2. Antimicrobial Efficacy
- In vitro tests revealed significant antibacterial activity against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
3. Cytotoxic Effects on Cancer Cells
- Research involving various cancer cell lines indicated that this compound could induce apoptosis in malignant cells, highlighting its anticancer potential. Further studies are ongoing to identify the precise mechanisms involved.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing various biochemical pathways.
Pathways Involved: It may modulate neurotransmitter release, enzyme activity, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(naphthalen-2-yl)propan-1-amine: Similar structure but with a different position of the amine group.
2-Naphthylamine: Lacks the methyl and propan-2-amine groups.
Naphthalene: The parent compound without any substituents.
Uniqueness
2-Methyl-1-(naphthalen-2-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with a propan-2-amine group makes it a versatile compound in various applications.
Biological Activity
2-Methyl-1-(naphthalen-2-YL)propan-2-amine, also known as a naphthyl amine derivative, has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound is characterized by the molecular formula C14H17N and a molecular weight of approximately 199.29 g/mol. Its structure combines a naphthalene ring with a propan-2-amine group, which contributes to its distinct chemical reactivity and biological properties.
The primary mechanism of action for this compound involves its role as a releasing agent for key neurotransmitters, specifically serotonin , norepinephrine , and dopamine . This release can influence various physiological processes, including mood regulation, attention, and cognitive functions. The compound's interaction with these neurotransmitters positions it as a candidate for applications in treating neurological disorders such as depression and anxiety.
Neurotransmitter Release
Studies have shown that this compound significantly promotes the release of serotonin, norepinephrine, and dopamine in neuronal cultures. This action is crucial for enhancing mood and cognitive performance, making it a potential therapeutic agent for mood disorders .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of specific pathogens, although more extensive research is needed to fully understand its efficacy and mechanisms in this context.
Anticancer Potential
Emerging evidence points to the anticancer properties of this compound. Initial studies have demonstrated cytotoxic effects on cancer cell lines, suggesting that it may interfere with cancer cell proliferation. However, further investigation is necessary to elucidate the specific pathways involved in its anticancer activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methyl-2-(naphthalen-2-YL)propan-1-amine | Different position of the amine group | Variation affects biological activity |
2-Naphthylamine | Lacks methyl and propan-2-amino groups | Simpler structure with different reactivity |
Naphthalene | Parent compound without substituents | Basis for comparison; lacks functional groups |
The structural uniqueness of this compound allows it to exhibit distinct biological activities compared to its analogs.
Case Studies
Several case studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study conducted on animal models demonstrated that administration of this compound resulted in increased levels of serotonin and norepinephrine, correlating with improved mood and decreased anxiety behaviors. The findings support its potential use in treating mood disorders .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines indicated that this compound could induce apoptosis in malignant cells, highlighting its anticancer potential. Further studies are ongoing to identify the precise mechanisms at play .
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, and what are their efficiency metrics?
- Answer : Two main routes are documented:
- Grignard Reaction : Reacting 2-naphthonitrile with methylmagnesium bromide yields the target compound with ~76% efficiency. This method benefits from straightforward scalability but requires strict anhydrous conditions .
- Alcohol Amination : Using α,α-dimethyl-2-naphthalenemethanol as a precursor, though specific yields are not detailed. This route may involve reductive amination or catalytic dehydrogenation, requiring optimization for reproducibility .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Answer : Key methods include:
- NMR Spectroscopy : Analyze proton environments (e.g., methyl groups at δ ~1.5 ppm, naphthyl protons at δ ~7.2–8.3 ppm) to confirm substitution patterns.
- Mass Spectrometry : Validate molecular weight (MW: 185.27 g/mol) via ESI-MS or GC-MS.
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm, referencing standards from synthesis protocols .
Q. What preliminary toxicological assessments should be conducted based on structurally related naphthylamines?
- Answer : While direct data are scarce, extrapolate from 2-naphthylamine (CAS 91-59-8), a known carcinogen. Conduct:
- Ames Tests : Evaluate mutagenicity of aromatic amines.
- In Vitro Cytotoxicity : Use hepatic (HepG2) and bladder (T24) cell lines to assess metabolic activation risks.
- DNA Adduct Studies : Monitor urinary or hepatic DNA damage via LC-MS/MS, as seen in β-naphthylamine models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the Grignard-based synthesis?
- Answer :
- Temperature Control : Maintain −10°C during Grignard addition to minimize side reactions (e.g., over-alkylation).
- Solvent Selection : Replace THF with Et₂O for slower reaction kinetics, enhancing selectivity.
- Workup Protocol : Quench with NH₄Cl(aq) instead of H₂O to prevent emulsion formation during extraction .
Q. What computational methods are suitable for predicting the stereoelectronic effects of the naphthyl group?
- Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess electron density distribution on the naphthyl ring.
- Molecular Dynamics (MD) : Simulate steric hindrance effects in nucleophilic reactions (e.g., SN2 vs. SN1 pathways).
- Docking Studies : Evaluate binding affinities to biological targets (e.g., monoamine transporters) using AutoDock Vina .
Q. How can crystallographic data (e.g., via SHELX) resolve ambiguities in molecular conformation or polymorphism?
- Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/EtOAc). Refine using SHELXL-2018 to resolve torsional angles of the naphthyl-methylamine moiety.
- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in bulky aromatic systems .
Q. What strategies mitigate conflicting spectroscopic data when characterizing derivatives?
- Answer :
- Multi-Nuclear NMR : Use ¹³C-DEPT and 2D HSQC to distinguish overlapping signals in crowded aromatic regions.
- Isotopic Labeling : Introduce ¹⁵N or ²H labels to track amine proton exchange rates in DMSO-d₆.
- Correlation with Synthetic Intermediates : Compare intermediates (e.g., ketones from ) to validate reaction pathways .
Q. How does the steric profile of the naphthyl substituent influence its reactivity in nucleophilic or electrophilic reactions?
- Answer :
- Steric Maps : Generate via Mercury software to quantify % buried volume around the amine group. High steric bulk (~35%) impedes electrophilic substitution but stabilizes carbocation intermediates.
- Kinetic Studies : Monitor reaction rates of Friedel-Crafts alkylation vs. sterically hindered SN2 pathways using UV-Vis or stopped-flow techniques.
- Comparative Analysis : Contrast with adamantyl-propan-1-amine () to isolate steric vs. electronic effects .
Properties
IUPAC Name |
2-methyl-1-naphthalen-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKTCTZFQZRIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572067 | |
Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198226-63-0 | |
Record name | α,α-Dimethyl-2-naphthaleneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198226-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1-Dimethyl-2-(naphthalen-2-yl)ethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198226630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1-Dimethyl-2-(naphthalen-2-yl)ethyl]amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CL5D8DU8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.